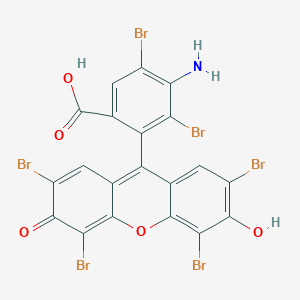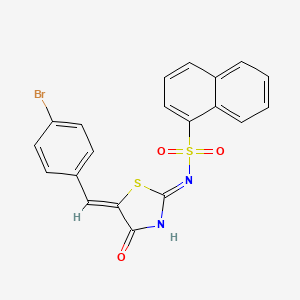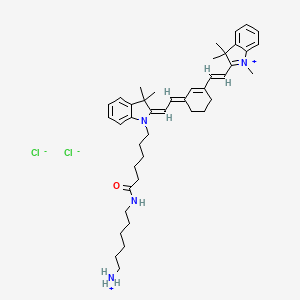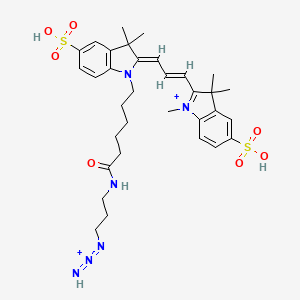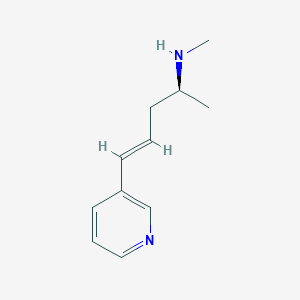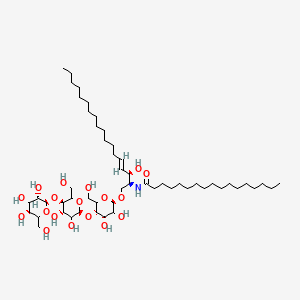
2-Chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
概要
説明
The compound "2-Chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine" is not directly mentioned in the provided papers. However, the papers do discuss various chlorinated pyridine derivatives and their synthesis, which can provide insights into the chemical behavior and properties of chlorinated pyridines in general .
Synthesis Analysis
The synthesis of chlorinated pyridine derivatives often involves regioselective chlorination, as seen in the practical synthesis of a pharmaceutical intermediate involving a palladium-catalyzed cyanation/reduction sequence . Another example includes the synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, which involves a modified synthesis route with steps such as N-oxidation, one-pot synthesis, and chlorination using trichloroisocyanuric acid . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of chlorinated pyridines can be characterized using various techniques such as FT-IR, FT-Raman, NMR, mass spectrometry, and X-ray diffraction . These techniques help in understanding the intramolecular non-covalent interactions, which are crucial for the stability and reactivity of the molecule.
Chemical Reactions Analysis
Chlorinated pyridines are versatile intermediates in organic synthesis and can undergo various chemical reactions. For instance, the radiosynthesis of a high-affinity ligand for studying nicotinic acetylcholine receptors involves a chlorinated pyridine as a key intermediate . The reactivity of such compounds is often influenced by the presence of chloro and other substituent groups on the pyridine ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated pyridines can be deduced from their synthesis and molecular structure. For example, the quantitative analysis of 2-chloro-5-aminomethyl pyridine by HPLC indicates high purity and stability, which are important for its application in various fields . The green metric evaluation of the synthesis of a chlorinated pyridine derivative also provides insights into the environmental impact and efficiency of the synthesis process .
科学的研究の応用
Synthesis and Characterization
The compound 2-Chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is involved in the synthesis and characterization of boric acid ester intermediates with benzene rings. These intermediates are obtained through a three-step substitution reaction. The structural confirmation of these compounds is achieved using techniques like FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. The molecular structures are also calculated using density functional theory (DFT), which are found to be consistent with the structures determined by single crystal X-ray diffraction. The molecular electrostatic potential and frontier molecular orbitals of these compounds have been investigated, revealing some of their physicochemical properties (Huang et al., 2021).
Crystallography and Molecular Dynamics
Research on pyridin-2-ylboron derivatives, including those structurally similar to 2-Chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, has revealed significant insights into their crystallography and molecular dynamics. The orientation of the dioxaborolane ring relative to the pyridine ring and the bond angles of the BO(2) group differ among regioisomers, affecting their chemical reactivity and stability. Ab initio calculations, including HOMO and LUMO analyses based on known crystal structures, have provided a deeper understanding of the electronic distributions that correlate with the observed differences in chemical reactions (Sopková-de Oliveira Santos et al., 2003).
Synthetic Methodologies
The compound and its derivatives are integral to synthetic methodologies, particularly in the development of Suzuki coupling reactions. These reactions are crucial for the synthesis of medicinally important compounds, including 3-(hetero)aryl pyrazolo[1,5-a]pyridines. An optimized synthesis involving the use of 3-pyrazolo[1,5-a]pyridine boronic ester demonstrates the applicability of these compounds in both high throughput chemistry and large-scale synthesis, expanding the scope of this chemistry to include novel boronic esters (Bethel et al., 2012).
Luminescent Properties
In the field of polymer science, derivatives of 2-Chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine have been used to synthesize copolymers with unique luminescent properties. These copolymers exhibit significant potential in photoluminescence (PL) and electroluminescence (EL) applications, showing emission from both the main chain and pendant units in various states. The absorption and emission characteristics of these copolymers are finely tunable by altering the fraction of comonomer units, paving the way for new materials in optoelectronic devices (Cheon et al., 2005).
Safety and Hazards
将来の方向性
作用機序
Target of Action
The primary target of “2-Chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is the formation of carbon-carbon bonds . This compound, also known as “2-Chloro-3-methylpyridine-4-boronic acid pinacol ester”, is a boronic ester that is commonly used in Suzuki-Miyaura cross-coupling reactions . These reactions are widely applied in the formation of carbon-carbon bonds, which are fundamental in organic synthesis .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the Suzuki-Miyaura cross-coupling reaction, the boronic ester undergoes transmetalation with a palladium catalyst . The palladium catalyst facilitates the transfer of the organoboron group from boron to palladium . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the Suzuki-Miyaura cross-coupling reaction . This reaction pathway involves the coupling of an organoboron compound (like our compound of interest) with an organic halide or triflate in the presence of a base and a palladium catalyst . The downstream effect of this pathway is the formation of a new carbon-carbon bond, which is a fundamental process in organic synthesis .
Pharmacokinetics
These compounds are only marginally stable in water and their hydrolysis rate is considerably accelerated at physiological ph . This could potentially impact the bioavailability of the compound.
Result of Action
The primary result of the action of this compound is the formation of a new carbon-carbon bond . This is a fundamental process in organic synthesis and is crucial in the creation of complex organic molecules . The compound’s ability to facilitate this process makes it a valuable tool in the field of organic chemistry .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the pH of the environment can significantly impact the rate of hydrolysis of the compound . Additionally, the presence of a palladium catalyst and a base is necessary for the compound to facilitate the Suzuki-Miyaura cross-coupling reaction . Therefore, the efficacy and stability of the compound’s action are dependent on these environmental conditions .
特性
IUPAC Name |
2-chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BClNO2/c1-8-9(6-7-15-10(8)14)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PERQITZETNXBGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70678230 | |
| Record name | 2-Chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1010101-06-0 | |
| Record name | 2-Chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



